

Ivaltinostat: A Technical Overview of its HDAC Inhibition Profile

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Compound of Interest		
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Introduction

Ivaltinostat (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor that has shown promise in preclinical and clinical studies as a potential anticancer agent. As a hydroxamic acid-based HDAC inhibitor, its mechanism of action involves binding to the zinc-containing catalytic domain of HDAC enzymes, leading to their inhibition. This inhibition results in the accumulation of acetylated histones and other non-histone proteins, which in turn modulates gene expression and various cellular processes, ultimately leading to cell cycle arrest, apoptosis, and the suppression of tumor growth. This technical guide provides a comprehensive overview of the HDAC inhibition profile of Ivaltinostat, including its effects on various HDAC isoforms, its impact on cellular pathways, and detailed methodologies for key experimental procedures.

HDAC Inhibition Profile

Ivaltinostat is characterized as a pan-HDAC inhibitor, demonstrating activity against multiple HDAC isoforms. While a complete enzymatic inhibition profile with specific IC50 values across all HDAC isoforms is not extensively detailed in publicly available literature, preclinical studies have provided insights into its potent inhibitory activity against several key HDACs.

Enzymatic Inhibition Data



One study has reported that Ivaltinostat (referred to as CG-745 in the publication) exhibits a potent inhibitory effect on Class I and IIb HDACs, with activity at concentrations below 0.1 µM for HDAC1, HDAC2, HDAC3, and HDAC6.[1] The same study noted that the inhibitory concentration (IC50) of Ivaltinostat was approximately 10 times lower than that of other established HDAC inhibitors like entinostat, vorinostat, and resminostat, highlighting its significant potency.[1]

Table 1: Ivaltinostat (CG-745) Enzymatic Inhibition Data

HDAC Isoform	Inhibitory Concentration	
HDAC1	< 0.1 μΜ	
HDAC2	< 0.1 μM	
HDAC3	< 0.1 μΜ	
HDAC6	< 0.1 μΜ	

Note: Data is derived from a single preclinical study and a complete inhibitory profile against all HDAC isoforms is not publicly available.

Cellular Anti-proliferative Activity

Ivaltinostat has demonstrated significant anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell growth inhibition vary depending on the cancer type and specific cell line.

Table 2: Ivaltinostat Cellular IC50 Values for Proliferation Inhibition



Cancer Type	Cell Line	IC50 (μM)	Duration of Treatment (hours)
Prostate Cancer	LNCaP	Not specified	48
Prostate Cancer	DU145	Not specified	48
Prostate Cancer	PC3	Not specified	48
Cholangiocarcinoma	SNU-1196	0.63	72
Cholangiocarcinoma	SNU-1196/GR	0.93	72
Cholangiocarcinoma	SNU-308	1.80	72
Pancreatic Cancer	BxPC3	2.4	72
Pancreatic Cancer	Cfpac-1	10.7	72
Pancreatic Cancer	HPAC	7.4	72
Non-Small Cell Lung Cancer	A549	< 3	Not specified
Non-Small Cell Lung Cancer	Calu6	< 3	Not specified
Non-Small Cell Lung Cancer	НОР92	< 3	Not specified
Non-Small Cell Lung Cancer	H522	< 3	Not specified

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Ivaltinostat is the inhibition of HDAC enzymes, which leads to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation status triggers a cascade of downstream events culminating in anti-tumor activity.

Induction of Histone and Non-Histone Protein Acetylation

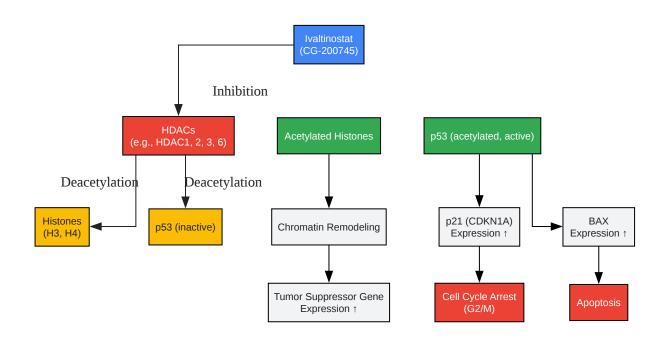


Ivaltinostat treatment leads to the hyperacetylation of histone H3 and H4.[2] This is a direct consequence of HDAC inhibition and results in a more open chromatin structure, facilitating the transcription of previously silenced genes, including tumor suppressor genes. Beyond histones, Ivaltinostat also induces the acetylation of other proteins, such as tubulin.[3]

Activation of the p53 Signaling Pathway

A critical downstream effect of Ivaltinostat is the activation of the p53 tumor suppressor pathway.[4][5] By inhibiting HDACs, Ivaltinostat promotes the acetylation of p53.[4][5] Acetylated p53 is stabilized and activated, leading to the transcriptional upregulation of its target genes. One of the key p53 target genes activated by Ivaltinostat is CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.[3] The induction of p21 leads to cell cycle arrest, primarily at the G2/M phase.[3]

Furthermore, acetylated p53 can also directly induce apoptosis by promoting the expression of pro-apoptotic proteins such as BAX.[6] The activation of the p53 pathway is a central component of Ivaltinostat's anti-tumor efficacy.



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Ivaltinostat's mechanism of action via HDAC inhibition.

Experimental Protocols In Vitro HDAC Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of Ivaltinostat against purified HDAC enzymes.

Materials:

- Purified recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 6)
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Ivaltinostat (CG-745)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Developer solution (e.g., Trypsin in assay buffer with a potent HDAC inhibitor like Trichostatin A to stop the reaction)
- 96-well black microplates
- Fluorometric microplate reader

Procedure:

- Prepare serial dilutions of Ivaltinostat in the assay buffer.
- In a 96-well black microplate, add the diluted Ivaltinostat solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
- Add the purified HDAC enzyme to each well (except the negative control).
- Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
- Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
- Stop the reaction by adding the developer solution to each well.

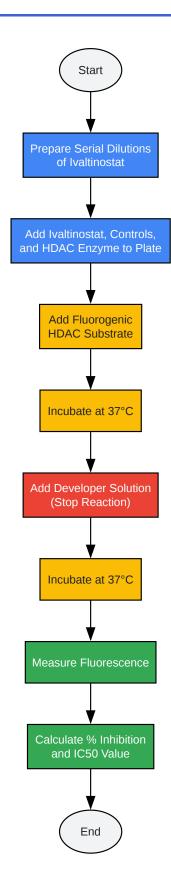






- Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
- Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
- Calculate the percentage of HDAC inhibition for each Ivaltinostat concentration relative to the positive control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Ivaltinostat concentration and fitting the data to a dose-response curve.





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Workflow for in vitro HDAC inhibition assay.



Western Blot Analysis of Histone Acetylation

This protocol outlines the procedure for assessing the effect of Ivaltinostat on histone acetylation levels in cultured cells.

Materials:

- Cancer cell line of interest
- Cell culture medium and supplements
- Ivaltinostat
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA or Bradford)
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

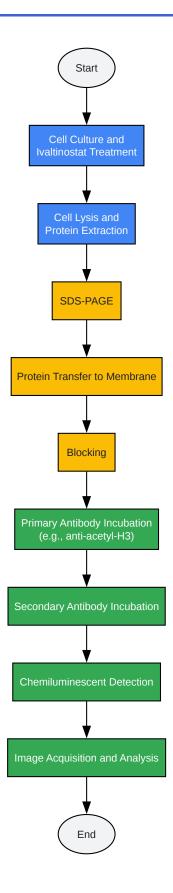
• Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of Ivaltinostat for a specified duration (e.g., 24 hours).



Include a vehicle-treated control.

- Cell Lysis and Protein Extraction: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer. Collect the cell lysates and determine the protein concentration.
- SDS-PAGE and Western Blotting:
 - Denature the protein samples by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
 - Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels to determine the fold-change in acetylation upon Ivaltinostat treatment.





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Workflow for Western blot analysis of histone acetylation.



Conclusion

Ivaltinostat is a potent pan-HDAC inhibitor with significant anti-cancer activity demonstrated in a variety of preclinical models. Its mechanism of action is centered on the inhibition of HDAC enzymes, leading to the hyperacetylation of histones and non-histone proteins. This epigenetic modulation reactivates the p53 tumor suppressor pathway, resulting in cell cycle arrest and apoptosis. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working with this promising therapeutic agent. Further investigation to fully elucidate its inhibitory profile against all HDAC isoforms will be beneficial for its continued clinical development.

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